

Crystalline versus Amorphous Structure of PVDC Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline and amorphous structures of Polyvinylidene Chloride (PVDC) films. It delves into the fundamental differences in their properties, the factors influencing their formation, and the analytical techniques used for their characterization. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and packaging industries, where the performance of PVDC films is critically dependent on their morphology.

Introduction to PVDC Film Structure

Polyvinylidene Chloride (PVDC) is a semi-crystalline polymer renowned for its exceptional barrier properties against oxygen, moisture, and other gases, making it a material of choice for sensitive applications such as pharmaceutical and food packaging.[1] The performance of PVDC films is intrinsically linked to their microstructure, which is a composite of ordered crystalline regions and disordered amorphous regions.[2]

- Crystalline Regions: In these domains, the polymer chains are highly ordered and packed in a regular, repeating lattice structure. This ordered arrangement leads to higher density, rigidity, and enhanced barrier properties as the tightly packed chains restrict the diffusion of gas and vapor molecules.[3]
- Amorphous Regions: In contrast, the amorphous regions consist of randomly coiled and entangled polymer chains, resulting in a lower density and greater flexibility. The glass



transition temperature (Tg) is a key characteristic of the amorphous phase, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5]

The ratio of crystalline to amorphous content, known as the degree of crystallinity, is a critical parameter that dictates the overall physical, mechanical, and barrier properties of the PVDC film.

Comparative Properties of Crystalline and Amorphous PVDC

The distinct molecular arrangements in the crystalline and amorphous phases of PVDC give rise to significant differences in their physical and performance characteristics. A summary of these properties is presented in the tables below.

Table 1: Physical and Thermal Properties



Property	Crystalline PVDC	Amorphous PVDC	Key Differences & Significance
Density	Higher (approx. 1.72 g/cm³)[6]	Lower (approx. 1.63 g/cm³)[6]	Denser packing in the crystalline phase leads to improved barrier performance. The overall density of a semi-crystalline film is dependent on the degree of crystallinity.
Melting Point (Tm)	Well-defined, sharp transition	No distinct melting point	The melting point corresponds to the temperature at which the crystalline structures break down. Amorphous polymers soften over a range of temperatures.
Glass Transition Temperature (Tg)	Not applicable	Characteristic property	Tg is a critical parameter for amorphous polymers, defining the transition from a rigid to a flexible state. For semi-crystalline PVDC, the Tg relates to the amorphous portion.[4][8]

Table 2: Barrier and Mechanical Properties



Property	Crystalline PVDC	Amorphous PVDC	Key Differences & Significance
Gas Permeability (Oxygen, Water Vapor)	Low	High	The ordered, dense structure of the crystalline regions creates a more tortuous path for gas molecules, significantly reducing permeability.[3]
Tensile Strength & Stiffness	High	Low	The strong intermolecular forces within the crystalline lattice contribute to greater strength and rigidity.[3]
Flexibility & Elongation	Low	High	The random arrangement of polymer chains in the amorphous phase allows for greater movement and flexibility.[3]

Factors Influencing the Crystallinity of PVDC Films

The final degree of crystallinity in a PVDC film is not an intrinsic property of the material but is heavily influenced by a multitude of factors during its processing and handling. Understanding and controlling these factors is paramount to tailoring the film's properties for a specific application.

- Polymer Processing Conditions:
 - Cooling Rate: Rapid cooling from the molten state (quenching) limits the time available for polymer chains to organize into crystalline structures, resulting in a more amorphous film.







Conversely, slow cooling allows for greater crystal growth and a higher degree of crystallinity.

- Melt Temperature: The temperature of the polymer melt before cooling can affect the number of crystal nuclei formed, which in turn influences the final crystal size and overall crystallinity.
- Orientation: Stretching the film during processing can align the polymer chains, promoting crystallization and leading to anisotropic properties.

• Polymer Chain Architecture:

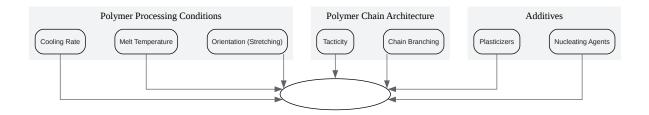
- Tacticity: The stereochemical arrangement of the chlorine atoms along the polymer backbone influences the ability of the chains to pack into a regular lattice. Isotactic and syndiotactic polymers, with their regular structures, tend to be more crystalline than atactic polymers.
- Chain Branching: The presence of side branches on the polymer backbone disrupts the chain's ability to pack closely, leading to a lower degree of crystallinity.

Additives:

- Plasticizers: These additives increase the free volume between polymer chains, enhancing flexibility but often reducing the degree of crystallinity.
- Nucleating Agents: These substances provide sites for crystal growth to begin, which can lead to a higher number of smaller crystals and a faster crystallization rate.

The interplay of these factors is visualized in the following diagram:





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Factors influencing PVDC film crystallinity.

Experimental Protocols for Characterization

The characterization of the crystalline and amorphous structures of PVDC films relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Diffraction (XRD)

Objective: To determine the degree of crystallinity and identify the crystalline phases present in the PVDC film.

Principle: XRD is based on the principle of Bragg's Law, where X-rays are diffracted by the ordered atomic planes within a crystalline structure, producing a characteristic diffraction pattern. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.[9] The degree of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve.

Methodology:

- Sample Preparation: A sample of the PVDC film is cut to a suitable size and mounted on the sample holder of the diffractometer. For thin films, it may be necessary to stack multiple layers to obtain a sufficient signal.
- Instrument Setup:



- X-ray Source: Typically a Cu Kα radiation source is used.
- Goniometer Scan: The sample is scanned over a range of 2θ angles (e.g., 5° to 60°) with a defined step size and dwell time.
- Optics: Bragg-Brentano or parallel beam optics can be used. Parallel beam optics are often recommended for thin film analysis.[10]
- Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, generating a diffractogram.
- Data Analysis:
 - The raw data is processed to remove background noise.
 - The diffraction pattern is analyzed to identify the positions and intensities of the crystalline peaks.
 - The areas under the crystalline peaks and the amorphous halo are integrated.
 - The percent crystallinity is calculated using the formula: %Crystallinity = (Area of Crystalline Peaks / (Area of Crystalline Peaks + Area of Amorphous Halo)) * 100

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the amorphous phase and the melting point (Tm) and heat of fusion of the crystalline phase.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Thermal transitions such as glass transition, melting, and crystallization are observed as changes in the heat flow.[11]

Methodology:

Sample Preparation: A small, accurately weighed sample of the PVDC film (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.



- Instrument Setup:
 - The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
 - A temperature program is set, typically involving a heating-cooling-heating cycle to erase the thermal history of the sample. For example:
 - Heat from room temperature to a temperature above the expected melting point (e.g., 220°C) at a constant rate (e.g., 10°C/min).
 - Hold at this temperature for a few minutes to ensure complete melting.
 - Cool back to a low temperature (e.g., -50°C) at a controlled rate.
 - Reheat at the same constant rate to observe the transitions of the material with a controlled thermal history.
- Data Acquisition: The heat flow to the sample is recorded as a function of temperature, generating a DSC thermogram.
- Data Analysis:
 - Glass Transition (Tg): Observed as a step-like change in the baseline of the thermogram.
 The midpoint of this transition is typically reported as the Tg.
 - Melting Point (Tm): Observed as an endothermic peak. The peak temperature of this transition is reported as the Tm.
 - Heat of Fusion (ΔHm): The area under the melting peak is integrated to determine the heat of fusion, which is proportional to the amount of crystalline material present.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify and semi-quantitatively assess the presence of crystalline and amorphous phases through their characteristic vibrational bands.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific vibrational modes are sensitive to the local



conformation and packing of the polymer chains, allowing for the differentiation between crystalline and amorphous regions.

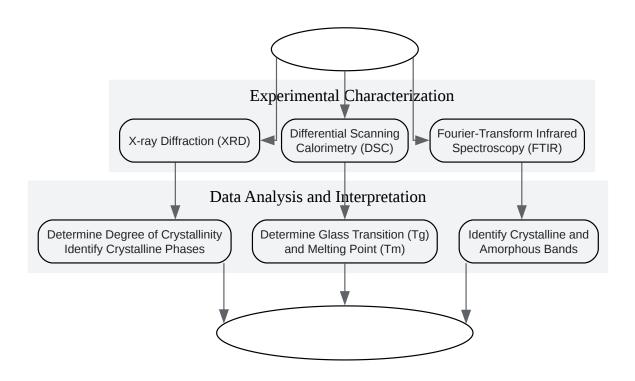
Methodology:

- Sample Preparation: A thin film of PVDC is used directly. The analysis is typically performed in transmission mode or using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - A background spectrum of the empty sample compartment (or the ATR crystal) is collected.
 - The PVDC film sample is placed in the infrared beam path.
- Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Analysis:
 - The positions and intensities of the absorption bands in the spectrum are analyzed.
 - Specific bands that are known to be characteristic of the crystalline or amorphous phases of PVDC are identified.
 - The relative intensities of these bands can be used to semi-quantitatively compare the crystallinity of different samples.

Experimental and Analytical Workflow

The comprehensive characterization of PVDC films involves a logical sequence of experiments and data analysis. The following workflow diagram illustrates a typical approach:





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Workflow for PVDC film characterization.

Conclusion

The structural dichotomy of crystalline and amorphous phases in PVDC films is a defining factor in their performance as high-barrier packaging materials. A thorough understanding of how processing conditions and polymer characteristics influence the degree of crystallinity is essential for optimizing film properties. The experimental techniques of XRD, DSC, and FTIR provide a powerful analytical toolkit for elucidating the microstructure of these films. By leveraging the methodologies and insights presented in this guide, researchers and drug development professionals can make more informed decisions in the selection, development, and application of PVDC films for their specific needs.

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- To cite this document: BenchChem. [Crystalline versus Amorphous Structure of PVDC Films: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199687#crystalline-versus-amorphous-structure-of-pvdc-films]

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